![molecular formula C14H18N4O3 B1398474 (Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione CAS No. 714273-84-4](/img/structure/B1398474.png)
(Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps . The mixture of glycine anhydride and acetic anhydride is stirred at reflux temperature for 7 hours to yield 1,4-diacetylpiperazine-2,5-dione . This compound is then mixed with Cs2CO3, aldehyde, and DMF and stirred at room temperature under N2 atmosphere for 24 hours . After the reaction is completed, the mixture is poured into crashed ice and the solid is filtered to give the desired product .Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperazine-2,5-dione core with an acetyl group at the 1-position and a (5-(tert-butyl)-1H-imidazol-4-yl)methylene group at the 3-position.Chemical Reactions Analysis
The key step in the synthesis of this compound involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt . This reaction is facilitated by the use of Cs2CO3 and DMF .Scientific Research Applications
Pharmaceutical Drug Synthesis
Piperazine derivatives are integral in the synthesis of various pharmaceutical drugs due to their biological activity . This compound could be explored for its potential as a precursor in the synthesis of drugs that target specific receptors or enzymes within the body.
Catalysis in Organic Reactions
The tert-butyl and imidazole groups within the compound’s structure suggest it could act as a catalyst in organic synthesis. Its application in catalyzing reactions such as aza-Michael additions or cyclization reactions could be valuable for creating complex organic molecules .
Development of Antiviral Agents
Given the structural complexity and the presence of an imidazole ring, this compound could be investigated for its antiviral properties. Modifications of the imine moiety have shown to affect antiviral activities, indicating that this compound could serve as a lead structure for developing new antiviral medications .
Analytical Chemistry
Due to its unique chemical structure, this compound could be used as a standard or reagent in analytical chemistry techniques, such as chromatography or spectrometry, to identify or quantify other substances .
Mechanism of Action
While the exact mechanism of action of this compound is not specified in the retrieved papers, it is noted that similar diketopiperazine derivatives have been studied as tubulin polymerization inhibitors . This suggests that “(Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione” may also interact with tubulin in a similar manner.
properties
IUPAC Name |
(3Z)-1-acetyl-3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-8(19)18-6-11(20)17-10(13(18)21)5-9-12(14(2,3)4)16-7-15-9/h5,7H,6H2,1-4H3,(H,15,16)(H,17,20)/b10-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHLCUCEUQCHLL-YHYXMXQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)NC(=CC2=C(NC=N2)C(C)(C)C)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(=O)N/C(=C\C2=C(NC=N2)C(C)(C)C)/C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125525 | |
Record name | (3Z)-1-Acetyl-3-[[5-(1,1-dimethylethyl)-1H-imidazol-4-yl]methylene]-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101125525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione | |
CAS RN |
714273-84-4 | |
Record name | (3Z)-1-Acetyl-3-[[5-(1,1-dimethylethyl)-1H-imidazol-4-yl]methylene]-2,5-piperazinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=714273-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3Z)-1-Acetyl-3-[[5-(1,1-dimethylethyl)-1H-imidazol-4-yl]methylene]-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101125525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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